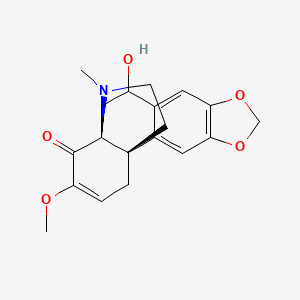
(-)-Prostephanaberrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Prostephanaberrine is a naturally occurring alkaloid that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is known for its complex molecular framework, which includes multiple ring systems and chiral centers, making it a fascinating subject for synthetic chemists and pharmacologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Prostephanaberrine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the formation of the core structure through a series of cyclization reactions, followed by the introduction of functional groups via selective oxidation and reduction reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound is still in the developmental stage, with research focused on optimizing the synthetic routes to make them more cost-effective and scalable. Current methods involve batch processing, but continuous flow techniques are being explored to improve efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(-)-Prostephanaberrine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are employed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For instance, oxidation reactions can lead to the formation of ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
(-)-Prostephanaberrine has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying complex synthetic methodologies and reaction mechanisms.
Biology: Researchers are investigating its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (-)-Prostephanaberrine involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but initial studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
(-)-Prostephanaberrine can be compared to other alkaloids with similar structures, such as:
Morphine: Both compounds share a complex ring system, but this compound has additional functional groups that confer unique properties.
Codeine: Similar to morphine, codeine has a simpler structure compared to this compound, making the latter more challenging to synthesize.
Berberine: This compound also has antimicrobial properties, but its mechanism of action and molecular targets differ from those of this compound.
The uniqueness of this compound lies in its intricate molecular architecture and the potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(1R,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.01,13.02,10.04,8]icosa-2,4(8),9,15-tetraen-14-one |
InChI |
InChI=1S/C19H21NO5/c1-20-6-5-18-4-3-14(23-2)17(22)19(18,20)9-13(21)11-7-15-16(8-12(11)18)25-10-24-15/h3,7-8,13,21H,4-6,9-10H2,1-2H3/t13?,18-,19-/m1/s1 |
InChI Key |
AFTBFIOTWHPFTG-GFWLXOEUSA-N |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(CC(C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC |
Canonical SMILES |
CN1CCC23C1(CC(C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



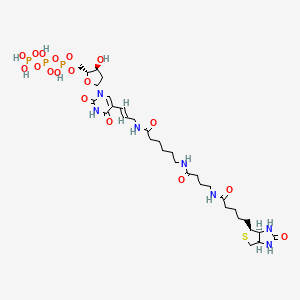
![1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12432383.png)

![1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12432393.png)
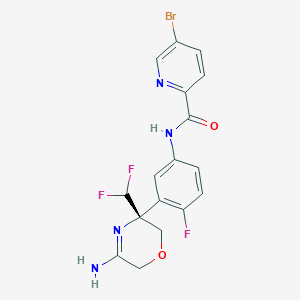



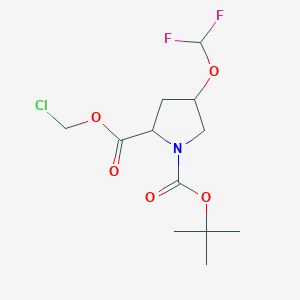
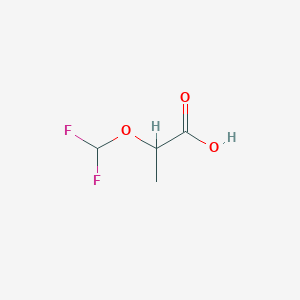
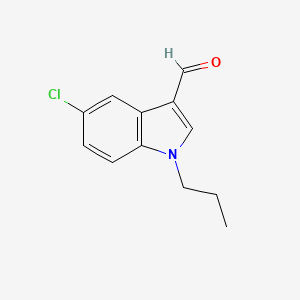

![Methyl 13-ethylidene-16-methoxy-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B12432449.png)
